molecular formula C12H12F3N3O B6624037 5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine

5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B6624037
M. Wt: 271.24 g/mol
InChI Key: MEJLSKACBGXXOK-UHFFFAOYSA-N
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Description

5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-7-5-10(12(13,14)15)4-3-9(7)6-16-11-18-17-8(2)19-11/h3-5H,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJLSKACBGXXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)CNC2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with an ester or acid chloride under acidic or basic conditions.

  • Introduction of the Methyl and Trifluoromethyl Groups: : The methyl and trifluoromethyl groups are introduced through alkylation reactions. This can be achieved by reacting the oxadiazole intermediate with appropriate alkyl halides in the presence of a base such as potassium carbonate.

  • Final Assembly: : The final compound is obtained by coupling the oxadiazole intermediate with the desired amine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially leading to ring-opened products or defluorinated compounds.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group, where nucleophiles can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, compounds containing the oxadiazole ring have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. The trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine
  • 5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine
  • 5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine

Uniqueness

The uniqueness of 5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields

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